4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
Description
4-Amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one core substituted at position 1 with a modified oxolane (tetrahydrofuran) ring. The oxolane moiety features stereospecific hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a methyl group at the same carbon, contributing to its unique stereoelectronic profile. This compound is structurally related to antiviral and anticancer nucleosides, where modifications to the sugar moiety often influence bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(4-14)7(16)6(15)8(18-10)13-3-2-5(11)12-9(13)17/h2-3,6-8,14-16H,4H2,1H3,(H2,11,12,17)/t6-,7+,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBNRBNWTUDOEJ-IBCQBUCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one, commonly referred to as a pyrimidine derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is structurally related to nucleosides and has been investigated for its potential therapeutic applications.
- Molecular Formula : C13H20N4O9
- Molecular Weight : 376.319 g/mol
- CAS Number : 2415172-81-3
- IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-1,3,5-triazin-2-one
Antiviral Activity
Research indicates that compounds similar to 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one exhibit antiviral properties. For instance, studies have shown that nucleoside analogs can inhibit viral replication by mimicking natural substrates within viral polymerases. This compound's structural features suggest it may similarly interfere with viral enzyme activity.
Enzyme Inhibition
The biological evaluation of this compound has revealed its potential as an inhibitor of various enzymes. Specifically:
| Enzyme Target | Inhibition Potency | Reference |
|---|---|---|
| Class I aaRS (Aminoacyl-tRNA synthetases) | High nanomolar activity | |
| Class II aaRS | Lower inhibitory activity |
The inhibition mechanism appears to involve interactions with the enzyme's active site, where the hydroxymethyl and amino groups play critical roles in binding affinity.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of nucleotide metabolism within rapidly dividing cells. This characteristic positions it as a candidate for further development in cancer therapies.
Case Studies
-
Study on Viral Inhibition :
A recent study evaluated the antiviral efficacy of several pyrimidine derivatives against influenza virus. The results showed that compounds with similar structures to 4-amino-pyrimidines significantly reduced viral titers in infected cell cultures by over 70% compared to untreated controls. -
Enzyme Interaction Analysis :
X-ray crystallography studies have been conducted to analyze the binding interactions between this compound and class I aaRSs. The findings revealed that specific structural motifs within the compound mimic natural substrates effectively, enhancing binding and inhibition rates.
Comparison with Similar Compounds
Modifications to the Oxolane Ring
Pyrimidin-2-one Core Variations
- Amino vs. Hydroxyamino Groups: The hydroxyamino derivative () may exhibit redox activity, contrasting with the target compound’s amino group, which is critical for base-pairing mimicry in nucleoside analogs.
- Dihydropyrimidinone Analogues: Compounds like those in feature a saturated pyrimidine ring, reducing planarity and altering binding kinetics compared to the target’s aromatic core.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including nucleoside analog formation and functional group modifications. Key steps include:
- Stereochemical control : Maintaining the (2R,3R,4S,5R) configuration requires chiral catalysts or enzymatic methods to ensure correct stereochemistry .
- Purification : Use column chromatography (e.g., silica gel or reverse-phase) or HPLC to isolate the compound from byproducts. Yield optimization often depends on pH (6.5–7.5) and temperature (25–40°C) .
- Analytical validation : Confirm purity (>95%) via LC-MS and NMR (¹H/¹³C) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows pyrimidin-2-one protons at δ 7.8–8.2 ppm and hydroxyl groups at δ 4.9–5.3 ppm. ¹³C NMR confirms the oxolan ring carbons (δ 70–85 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 274.24 for C₁₀H₁₅N₃O₆) .
- X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals .
Q. What biological activities are associated with this compound, and how are these evaluated experimentally?
The compound exhibits antiviral and anticancer potential due to its structural similarity to nucleosides:
- Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) at IC₅₀ values <10 µM .
- Cell-based studies : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. EC₅₀ values range from 5–50 µM depending on substituents .
Q. What are the solubility and storage guidelines to ensure compound stability?
- Solubility : Soluble in DMSO (10 mM stock), PBS (pH 7.4, <1 mM), and methanol. Avoid aqueous solutions with pH >8.0 to prevent hydrolysis .
- Storage : Store lyophilized powder at -20°C; solutions are stable for 1 month at 4°C. Use argon/vacuum sealing to prevent oxidation .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
Computational and experimental studies suggest:
- DNA/RNA mimicry : The pyrimidin-2-one moiety competes with natural nucleotides for incorporation into nucleic acids, disrupting replication .
- Enzyme binding : Molecular docking shows hydrogen bonding between the 3,4-dihydroxy groups and conserved residues in viral polymerases (e.g., Lys65 in HIV-1 RT) .
Q. What strategies resolve contradictory data in biological activity studies?
Discrepancies in IC₅₀/EC₅₀ values may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) .
- Impurity interference : Re-purify batches showing >5% deviation in activity .
- Metabolic instability : Use liver microsome assays to assess degradation rates .
Q. How can the compound’s stability under physiological conditions be improved?
- Prodrug modification : Introduce phosphate esters at the hydroxymethyl group to enhance bioavailability .
- Formulation : Encapsulate in liposomes (size: 100–200 nm) to protect against enzymatic degradation .
Q. What advanced techniques are used to study its pharmacokinetics and metabolism?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
